{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine
Overview
Description
The compound “{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The specific synthesis process for “{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine” is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine” is characterized by a pyrrolidine ring, a benzimidazole ring, and an ethylamine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Synthesis and Reactivity
Preparation of Pyrrolidin-2-ones : Research by Katritzky et al. (2000) involved the synthesis of 1,5-disubstituted pyrrolidin-2-ones, highlighting a method that could potentially be applied to compounds like "{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine" (Katritzky et al., 2000).
Synthesis of Benzimidazole Derivatives : Research includes the synthesis of various benzimidazole derivatives, demonstrating methodologies that could be relevant to "{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine" (Stroganova et al., 2013).
Pharmacological Research
Pharmacological Characterization of Similar Compounds : A study by Grimwood et al. (2011) on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a structurally similar compound, highlights its potential as a κ-opioid receptor antagonist, suggesting a potential area of application for "{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine" (Grimwood et al., 2011).
Study on Non-Nucleoside Inhibitors for HIV-1 : Silvestri et al. (2000) investigated pyrrolyl heteroaryl sulfones as novel HIV-1 reverse transcriptase non-nucleoside inhibitors, which could be relevant for the study of "{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine" in similar contexts (Silvestri et al., 2000).
Chemical Reactivity and Synthesis
Chemical Reactivity with Chromones : Research by Ibrahim (2013) on the reactivity of 1H-benzimidazol-2-ylacetonitrile with chromones to synthesize novel pyrido[1,2-a]benzimidazoles can provide insights into the reactivity of similar benzimidazole derivatives (Ibrahim, 2013).
Synthesis of Pyrrolidinone Derivatives : Research by Ram et al. (1992) focused on synthesizing various benzimidazole-2-carbamates and derivatives, offering potential methodologies for synthesizing and studying "{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine" (Ram et al., 1992).
Future Directions
The future directions for research on “{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine” and similar compounds could involve further exploration of the pyrrolidine scaffold in drug discovery . This could include investigating the influence of different substituents and stereoisomers on biological activity .
properties
IUPAC Name |
2-(5-pyrrolidin-1-ylsulfonylbenzimidazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c14-5-8-16-10-15-12-9-11(3-4-13(12)16)20(18,19)17-6-1-2-7-17/h3-4,9-10H,1-2,5-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEQZEXRICLHFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C=N3)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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